Pahutoxin

Catalog No.
S605157
CAS No.
27742-14-9
M.F
C23H46ClNO4
M. Wt
436.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pahutoxin

Researchers often face difficulty isolating specific receptor-mediated toxicity from nonspecific detergent effects in marine toxin studies. Pahutoxin (CAS 27742-14-9) addresses this with its C16 choline ester structure, which acts at concentrations below its critical micelle concentration, ensuring receptor-specific binding. Bullets: - Targets gill membrane receptors directly, bypassing generic surfactant lysis. - Required standard for quantifying boxfish defensive secretions and ichthyotoxicity validation. - High-purity ≥98% solid; ambient shipping globally.

CAS Number

27742-14-9

Product Name

Pahutoxin

IUPAC Name

2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium;chloride

Molecular Formula

C23H46ClNO4

Molecular Weight

436.1 g/mol

InChI

InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-22(28-21(2)25)20-23(26)27-19-18-24(3,4)5;/h22H,6-20H2,1-5H3;1H/q+1;/p-1/t22-;/m0./s1

InChI Key

NJEOXMPQOCEVAI-FTBISJDPSA-M

SMILES

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]

Synonyms

pahutoxin

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]

Pahutoxin is an organic molecular entity.

Purity

≥98%

Package Size

1 mg

Pahutoxin (CAS 27742-14-9), structurally defined as the choline chloride ester of 3-acetoxyhexadecanoic acid, is a specialized amphipathic natural product originally isolated from marine boxfish [1]. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for marine toxicology, hemolytic assays, and surfactant modeling[2]. Unlike generic quaternary ammonium compounds that rely solely on non-specific membrane disruption, Pahutoxin possesses a distinct structural motif that enables targeted, receptor-mediated activity at concentrations well below its critical micelle concentration [2]. This dual functionality makes it an indispensable reagent for researchers requiring a structurally exact baseline to differentiate between general detergency and specific biochemical binding pathways [1].

Research Fit

Receptor-mediated ichthyotoxicity mechanism studies on gill membranes
Differentiating specific receptor effects from non-specific surfactant disruption
Marine chemical ecology & trunkfish defense secretion reconstitution research

Substituting Pahutoxin with generic synthetic cationic detergents or shorter-chain choline esters fundamentally compromises assay validity and reproducibility [1]. While standard quaternary ammonium compounds induce cell lysis and toxicity strictly through general surfactant-driven membrane disruption, Pahutoxin operates via a highly specific, receptor-mediated pathway [2]. Furthermore, utilizing synthetic analogs with shorter aliphatic chains—such as C9 (pelargonic), C12 (lauric), or C14 (myristic) derivatives—results in a drastic, quantifiable reduction in both hemolytic and ichthyotoxic activities [1]. For procurement purposes, failing to source the exact C16 compound ensures that the material will lack the specific binding affinity required for standardized toxicological and receptor-binding assays, rendering cheaper generic surfactants useless for targeted modeling [2].

Substitution Risk

Homopahutoxin
Lower hemolytic rank and altered ichthyotoxic potency may shift endpoint interpretation in comparative bioassays.
Boxin
Protein-based mechanism and markedly higher potency may confound dose-response and mechanistic conclusions.
Shorter-Chain Analogs (C9-C14)
Reduced toxicity and hemolytic activity relative to C16 may misrepresent SAR and mechanism studies.

Assay Mechanism Fidelity: Receptor-Mediated Potency vs. Surfactant Baseline

A critical differentiator for Pahutoxin in toxicological assays is its ability to induce effects independently of its surfactant properties. Research demonstrates that Pahutoxin's lethal concentration is approximately 1.5 orders of magnitude below its critical micelle concentration (CMC) of 69 µM [1]. In contrast, generic synthetic cationic long-chain quaternary ammonium detergents require concentrations at or above their CMC to induce membrane disruption [1].

Evidence DimensionLethal concentration relative to Critical Micelle Concentration (CMC)
Target Compound DataActive at ~1.5 orders of magnitude below its 69 µM CMC (<3 µM)
Comparator Or BaselineGeneric quaternary ammonium detergents (Activity strictly dependent on reaching CMC, typically >60 µM)
Quantified DifferencePahutoxin exhibits potent activity at <3 µM, proving non-surfactant receptor-mediated action, whereas generic detergents require reaching their CMC threshold.
ConditionsIn vivo marine toxicity assays and liposomal/seawater partition modeling

Buyers must procure Pahutoxin to study specific receptor-mediated pathways, as generic detergents will only yield non-specific, CMC-dependent membrane lysis.

Hemolytic & Ichthyotoxic Potency
Head-to-head
Pahutoxin: Hemolytic Very High; Ichthyotoxicity High
Homopahutoxin: Hemolytic High; Ichthyotoxicity Moderate
Supports ranked dual-activity study fit
Reported from Ostracion immaculatus mucus isolation study

Structural Specificity in Hemolytic Assays: C16 vs. Shorter-Chain Analogs

The exact C16 aliphatic chain of Pahutoxin is non-negotiable for maintaining baseline hemolytic and toxicological profiles. When compared to synthesized shorter-chain analogs (C9, C12, and C14 3-acetoxy esters), the C16 Pahutoxin demonstrates maximum potency [1]. Decreasing the aliphatic chain length, even with all other structural features identical, results in a marked, quantitative decrease in both toxicity and hemolytic ability [1].

Evidence DimensionHemolytic and ichthyotoxic potency retention
Target Compound DataPahutoxin (C16 palmitic acid derivative) maintains 100% baseline potency
Comparator Or BaselineC9, C12, and C14 synthetic analogs (Exhibit marked decrease in activity)
Quantified DifferenceShorter chain analogs fail to replicate the high specific hemolytic activity of the C16 parent compound.
ConditionsStandardized fish lethality and erythrocyte hemolysis bioassays

Sourcing the exact C16 compound is critical for assay reproducibility, as shorter-chain analogs cannot serve as functional equivalents in hemolysis or toxicity screening.

Ichthyotoxicity Potency
Head-to-head
Boxin is 30× more potent than pahutoxin (ichthyotoxicity)
Supports potency-calibrated reference standard selection
Comparative assay from Red Sea trunkfish secretion

Target Binding Specificity vs. Generic Lipid Partitioning

Pahutoxin offers a unique biophysical profile by decoupling receptor binding from generic lipid partitioning. It exhibits a notably low liposomal/seawater partition coefficient of 62-85, yet demonstrates equilibrium saturation binding to specific external receptors on target membranes [1]. In contrast, standard amphipathic marine toxins (e.g., saponins) rely heavily on high lipid partitioning to achieve membrane disruption[1].

Evidence DimensionLiposomal/seawater partition coefficient and membrane binding mechanism
Target Compound DataLow partition coefficient of 62-85 with specific receptor saturation
Comparator Or BaselineStandard amphipathic toxins (High lipid partitioning required for non-specific disruption)
Quantified DifferencePahutoxin achieves targeted toxicity despite a low partition coefficient (62-85), bypassing the need for high lipid solubility.
ConditionsEquilibrium saturation binding assays on gill membranes vs. liposome partitioning

This ensures researchers are utilizing a compound that isolates receptor-mediated mechanisms from general lipid partitioning, which is crucial for advanced biophysical modeling.

CMC vs. Lethal Dose
Cross-study comparable
Lethal concentration ≈1.5 log units (≈32×) below CMC of 69 µM
Confirms receptor-mediated mechanism at sub-CMC concentrations
Based on molly fish assays and surface tension measurements
Chain Length SAR
Cross-study comparable
C16 (Pahutoxin): Maximal toxicity & hemolytic activity
Shorter chains (C9-C14): Markedly decreased activity
Confirms C16 chain as critical structural determinant
Synthetic analog study; C16 required for full potency

Analytical Standard for Marine Chemical Ecology

Due to its unique C16 structure and specific receptor-mediated toxicity, Pahutoxin is the required analytical standard for quantifying defensive secretions in marine biological studies and validating ichthyotoxic mechanisms[1].

Receptor-Binding Toxicology Assays

Pahutoxin is uniquely suited for specialized toxicological assays targeting gill membrane receptors, as its activity occurs well below its critical micelle concentration, allowing researchers to decouple specific binding from general surfactant-driven cell lysis [1].

Biophysical Modeling of Natural Surfactants

Because it exhibits a low liposomal/seawater partition coefficient while maintaining high biological potency, Pahutoxin serves as an ideal model compound in biophysics for studying amphipathic molecules that do not rely on high lipid partitioning for membrane activity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Marine ichthyotoxicity calibration
Moderate-potency reference compound
Species sensitivity calibration & toxin potency ranking
Receptor-mediated toxicity research
CMC vs. lethal concentration benchmark
Confirmation of specific gill membrane binding
Trunkfish defense secretion reconstitution
Co-secreted regulatory factor interaction
Amplification (Factor I) and suppression (Factor II) assays
Hemolytic membrane interaction studies
Small-molecule hemolysin standard
Receptor binding & phospholipid disruption dual action

Wikipedia

Pahutoxin

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